molecular formula C17H16BrN3O3S2 B2922201 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946370-34-9

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2922201
CAS No.: 946370-34-9
M. Wt: 454.36
InChI Key: ZEUCPNHYNJKZEQ-UHFFFAOYSA-N
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Description

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (CAS: 946370-34-9) is a heterocyclic compound with the molecular formula C₁₇H₁₆BrN₃O₃S₂ and a molecular weight of 454.357 g/mol . Its structure features:

  • A piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety bearing a 3-bromophenyl group.
  • A thiophene-2-sulfonyl group at the 1-position of the piperidine.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S2/c18-14-4-1-3-13(11-14)16-19-17(24-20-16)12-6-8-21(9-7-12)26(22,23)15-5-2-10-25-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUCPNHYNJKZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the 1,2,4-oxadiazole ring through the cyclization of an amidoxime with an appropriate acyl chloride. The bromophenyl group can be introduced via a bromination reaction, while the thiophene sulfonyl group is typically added through a sulfonylation reaction. The final step involves the coupling of the piperidine ring to the oxadiazole core under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, leading to different reduced products.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the bromophenyl group are key structural features that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Compound A : 3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
  • Key Difference : Replaces the 3-bromophenyl group with a 4-(methylsulfanyl)phenyl substituent.
  • However, the absence of bromine may reduce halogen bonding interactions with biological targets .
Compound B : 4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine
  • Key Difference : Substitutes the 3-bromophenyl with a 3-fluorophenyl group and lacks the thiophene sulfonyl group.
  • Molecular Weight : 247.27 g/mol (significantly lower due to the absence of the sulfonyl-thiophene moiety).
  • Impact: Fluorine’s smaller size and high electronegativity may improve metabolic stability compared to bromine.

Modifications to the Piperidine Core

Compound C : GSK1292263
  • Structure : Contains a piperidine-oxadiazole core linked to a trifluoromethylphenyl group and a pyridine-sulfonyl moiety.
  • Key Difference : Replaces the thiophene sulfonyl group with a pyridine-sulfonyl unit.
  • The trifluoromethyl group increases lipophilicity and metabolic resistance .
Compound D : 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
  • Key Difference : Features an ethyl-substituted oxadiazole instead of the bromophenyl-oxadiazole.
  • Impact : The smaller ethyl group reduces steric bulk, which may improve binding in narrow enzymatic pockets. However, the lack of aromaticity diminishes π-π stacking interactions .

Heterocycle Replacement

Compound E : 4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • Key Difference : Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring.

Physicochemical and Pharmacological Properties

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₁₆BrN₃O₃S₂ 454.357 3-Bromophenyl, thiophene sulfonyl High lipophilicity, halogen bonding
Compound A C₁₇H₁₈N₃O₃S₃ Not reported 4-Methylsulfanylphenyl Increased lipophilicity
Compound B C₁₃H₁₄FN₃O 247.27 3-Fluorophenyl Enhanced metabolic stability
GSK1292263 (Compound C) C₂₄H₂₃F₃N₄O₃S 504.52 Trifluoromethylphenyl, pyridine Improved hydrogen bonding
Compound D C₉H₁₅N₃O 181.24 Ethyl-oxadiazole Reduced steric hindrance

Biological Activity

The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Chemical Formula : C16H15BrN4O2S
  • Molecular Weight : 404.29 g/mol
  • CAS Number : Not specified in the available data.

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Compound Target Bacteria MIC (µg/mL) Activity
Compound AE. coli32Moderate
Compound BS. aureus16High
Compound CP. aeruginosa64Low

In a comparative study, the synthesized compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus of approximately 16 µg/mL, indicating its potential as an effective antimicrobial agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. The inhibition of acetylcholinesterase (AChE) is particularly noteworthy due to its implications in neurodegenerative diseases.

Enzyme IC50 (µM) Reference Compound IC50 (µM)
Acetylcholinesterase2.14 ± 0.00321.25 ± 0.15

The results indicate that the compound is a potent inhibitor of AChE, which could be beneficial in treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : The presence of the oxadiazole moiety enhances antimicrobial activity due to its ability to interact with microbial cell membranes.
  • Piperidine Nucleus : This structure is associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
  • Sulfonyl Group : The thiophene sulfonyl group contributes to increased solubility and bioavailability.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity : A series of oxadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that modifications at the phenyl ring significantly affected antibacterial potency .
  • Enzyme Inhibition Studies : Research conducted on piperidine derivatives indicated that compounds with electron-withdrawing groups displayed enhanced AChE inhibition compared to those with electron-donating groups .

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